5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine
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Overview
Description
5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural resemblance to purines, which are essential components of nucleic acids .
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine are various biological receptors, including angiotensin II and thromboxane A2 . These receptors play a crucial role in regulating blood pressure and platelet aggregation, respectively .
Mode of Action
This compound interacts with its targets by acting as an antagonist . This means it binds to these receptors and blocks their normal function, leading to changes in the physiological processes they control .
Biochemical Pathways
The antagonistic action of this compound on angiotensin II and thromboxane A2 receptors affects the renin-angiotensin system and the arachidonic acid pathway . This can lead to downstream effects such as lowered blood pressure and reduced platelet aggregation .
Result of Action
The molecular and cellular effects of this compound’s action include reduced activity of angiotensin II and thromboxane A2 receptors . This can lead to physiological changes such as lowered blood pressure and reduced platelet aggregation .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways . The compound binds to the active site of these kinases, thereby preventing their activity and disrupting the signaling pathways that are essential for cell proliferation and survival. Additionally, this compound has been found to interact with DNA, leading to the inhibition of DNA replication and transcription . This interaction is particularly significant in the context of its anticancer properties, as it can induce cell cycle arrest and apoptosis in cancer cells.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, the compound has been observed to induce apoptosis through the activation of caspases, which are enzymes that play a key role in programmed cell death . Furthermore, this compound affects cell signaling pathways by inhibiting the activity of kinases involved in the MAPK/ERK and PI3K/AKT pathways . These pathways are critical for cell growth, survival, and metabolism. By disrupting these pathways, the compound can effectively inhibit cancer cell proliferation and induce cell death. Additionally, this compound has been shown to alter gene expression by modulating the activity of transcription factors .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity. The compound binds to the ATP-binding site of kinases, thereby preventing the phosphorylation of target proteins . This inhibition disrupts downstream signaling events that are essential for cell survival and proliferation. Additionally, this compound interacts with DNA, leading to the formation of DNA adducts that inhibit DNA replication and transcription . This interaction can result in the activation of DNA damage response pathways, ultimately leading to cell cycle arrest and apoptosis. The compound also modulates gene expression by affecting the activity of transcription factors, further contributing to its anticancer properties .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . In in vitro studies, the effects of this compound on cellular function have been shown to be time-dependent. Short-term exposure to the compound results in the inhibition of kinase activity and disruption of cell signaling pathways, while long-term exposure leads to sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound has shown prolonged effects on tumor growth inhibition, with significant reductions in tumor size observed over extended treatment periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, hepatotoxicity, and hematological abnormalities have been observed . These findings suggest that there is a threshold dose above which the compound’s adverse effects outweigh its therapeutic benefits. Therefore, careful dosage optimization is necessary to maximize the compound’s efficacy while minimizing its toxicity in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is primarily metabolized in the liver by cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites that are subsequently excreted in the urine . The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its efficacy and toxicity. Additionally, this compound has been shown to interact with other metabolic enzymes, potentially affecting metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation . The compound’s distribution within tissues is influenced by its physicochemical properties, such as lipophilicity and molecular size. In animal models, this compound has been shown to accumulate in tumor tissues, contributing to its anticancer effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and transcription factors . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. Additionally, this compound can localize in the cytoplasm, where it interacts with kinases and other signaling proteins . The compound’s subcellular localization is essential for its ability to modulate cellular processes and exert its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method includes the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, which can then be further modified . Another approach involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that utilize phase transfer catalysis (PTC) and solid-liquid reaction conditions. These methods ensure high yields and regioselectivity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the bromine and chlorine positions.
Cyclization Reactions: It can form fused ring systems through intramolecular cyclization.
Alkylation Reactions: The compound can be alkylated at different nitrogen positions under phase transfer catalysis conditions.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, benzaldehyde, and various catalysts such as palladium and copper. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Industry: The compound’s derivatives are used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Similar in structure but with different biological activities.
Imidazo[1,2-a]pyridine: Known for its use in sedative and hypnotic drugs.
Imidazo[1,5-a]pyridine: Exhibits different pharmacological properties compared to imidazo[4,5-b]pyridine.
Uniqueness
5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-bromo-2-chloro-1H-imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIZMXNWASRUGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC(=N2)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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